Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate

Description

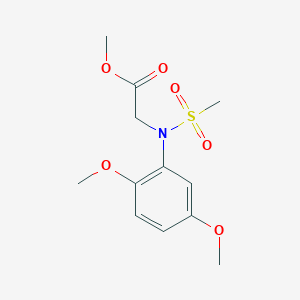

Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate is a synthetic sulfonamide glycinate ester characterized by a glycine backbone with two nitrogen-bound substituents: a 2,5-dimethoxyphenyl group and a methylsulfonyl (mesyl) group. The ester functional group (methyl ester) distinguishes it from amide-based analogs.

The 2,5-dimethoxy substitution on the phenyl ring introduces electron-donating effects, enhancing solubility in polar solvents compared to halogenated analogs. The methylsulfonyl group contributes to metabolic stability and may influence binding affinity in biological systems.

Properties

IUPAC Name |

methyl 2-(2,5-dimethoxy-N-methylsulfonylanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6S/c1-17-9-5-6-11(18-2)10(7-9)13(20(4,15)16)8-12(14)19-3/h5-7H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATDBDITJDBGGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N(CC(=O)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxyaniline, methylsulfonyl chloride, and glycine methyl ester.

Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity and could be studied for its effects on biological systems.

Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate would depend on its specific interactions with molecular targets. These could include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It could interact with cellular receptors, modulating their activity.

Pathway Modulation: The compound may affect signaling pathways within cells, leading to changes in cellular behavior.

Comparison with Similar Compounds

Key Implications :

- In contrast, dichloro substituents reduce electron density, favoring hydrophobic interactions.

- Functional Group Stability : The methyl ester in the target compound is more prone to hydrolysis than the acetamide in the comparison compound, which may affect bioavailability.

- Solubility : The dimethoxy groups improve aqueous solubility compared to the dichlorophenyl analog, which is more lipophilic.

Physicochemical Properties

While experimental data for the target compound is sparse, trends can be inferred from structural analogs:

Notes:

- The target’s methyl ester and methoxy groups reduce LogP compared to the dichlorophenyl/acetamide analog.

- The comparison compound’s higher molecular weight and chloro substituents favor membrane permeability but may limit aqueous solubility.

Biological Activity

Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate is a synthetic organic compound notable for its potential biological activities, particularly as an antiviral agent against human respiratory syncytial virus (hRSV). This compound features a unique structure that includes a 2,5-dimethoxyphenyl group and a methylsulfonyl moiety, contributing to its distinctive chemical properties and biological effects.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅N₁O₄S

- Molecular Weight : Approximately 257.31 g/mol

- Functional Groups :

- Dimethoxyphenyl

- Methylsulfonyl

- Glycinate

The combination of these groups enhances the compound's reactivity and biological activity compared to other similar compounds.

Antiviral Properties

Recent studies have highlighted the compound's effectiveness against hRSV. Its mechanism of action involves inhibition of virus-induced cytopathic effects during the entry stage of infection. The exact pathways and targets remain an area of active research, but it is believed that the compound may act through:

- Enzyme Inhibition : Potentially inhibiting viral enzymes necessary for replication.

- Receptor Binding : Interacting with cellular receptors to block viral entry.

- Pathway Modulation : Altering signaling pathways within host cells to enhance antiviral responses.

Comparative Biological Activity

A comparative analysis of related compounds reveals that structural variations can significantly affect biological activity. The following table summarizes key differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains both dimethoxy and methylsulfonyl groups | Effective against hRSV |

| Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate | Contains a single methoxy group | Potentially lower antiviral activity |

| Methyl N-(methylsulfonyl)glycinate | Lacks aromatic substitution | Reduced biological activity |

Case Studies and Research Findings

-

Study on Antiviral Efficacy :

- In vitro studies demonstrated that this compound significantly reduced hRSV replication in cultured cells.

- The compound exhibited an IC50 value indicating effective inhibition at low concentrations.

-

Mechanistic Insights :

- Research indicated that the compound may inhibit specific viral enzymes by binding to their active sites, thus preventing viral replication.

- Further studies are required to elucidate the precise molecular interactions involved.

-

Toxicity Assessment :

- Preliminary toxicity studies suggested that the compound has a favorable safety profile, with no significant cytotoxic effects observed at therapeutic concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.